N-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]biphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE involves multiple steps, starting with the preparation of the biphenyl and benzotetraoxacyclododecin intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of Benzotetraoxacyclododecin Intermediate: The benzotetraoxacyclododecin intermediate is prepared through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Final Coupling: The final step involves the condensation of the biphenyl and benzotetraoxacyclododecin intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(2,3,5,6,8,9-HEXAHYDRO-1,4,7,10-BENZOTETRAOXACYCLODODECIN-12-YL)METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream biological effects.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl-4-yl derivatives: Compounds with similar biphenyl structures but different functional groups.
Benzotetraoxacyclododecin analogs: Compounds with variations in the benzotetraoxacyclododecin moiety.
Eigenschaften
Molekularformel |
C25H25NO4 |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-(4-phenylphenyl)-1-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)methanimine |
InChI |
InChI=1S/C25H25NO4/c1-2-4-21(5-3-1)22-7-9-23(10-8-22)26-19-20-6-11-24-25(18-20)30-17-15-28-13-12-27-14-16-29-24/h1-11,18-19H,12-17H2 |
InChI-Schlüssel |
UAKROFSJRHSSBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C(C=CC(=C2)C=NC3=CC=C(C=C3)C4=CC=CC=C4)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.